N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(pyridin-2-ylmethyl)bicyclo[221]heptane-2-carboxamide is a compound that features a bicyclic structure with a pyridine moiety
Preparation Methods
The synthesis of N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with pyridin-2-ylmethanamine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles under suitable conditions.
Scientific Research Applications
N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules. Its bicyclic structure provides a rigid framework that can be utilized in the design of new chemical entities.
Material Science: The compound’s structural properties may be explored for the development of novel materials with specific characteristics.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure and pyridine moiety allow it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological system being studied.
Comparison with Similar Compounds
N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide can be compared with other similar compounds such as:
N-(pyridin-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide: This compound has a similar structure but with the pyridine moiety attached at a different position, leading to variations in its chemical and biological properties.
N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptane-3-carboxamide: This compound differs in the position of the carboxamide group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C14H18N2O/c17-14(13-8-10-4-5-11(13)7-10)16-9-12-3-1-2-6-15-12/h1-3,6,10-11,13H,4-5,7-9H2,(H,16,17) |
InChI Key |
WPKAHZWKGMWFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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